2-Methylglutaronitrile

描述

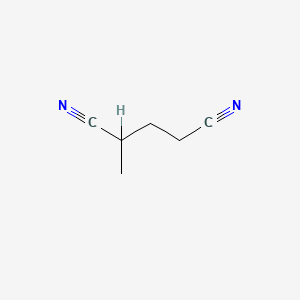

Structure

3D Structure

属性

IUPAC Name |

2-methylpentanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-6(5-8)3-2-4-7/h6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPLREPCQJZDAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Record name | D,L-2-METHYLGLUTARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025612 | |

| Record name | 2-Methylpentanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D,l-2-methylglutaronitrile is an amber liquid. (NTP, 1992), Liquid, A colorless, odorless liquid; [ChemIDplus] Amber liquid; [CAMEO] Deep brown clear liquid; [MSDSonline] | |

| Record name | D,L-2-METHYLGLUTARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanedinitrile, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpentanedinitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

257 to 266 °F at 10 mmHg (NTP, 1992) | |

| Record name | D,L-2-METHYLGLUTARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

259 °F (NTP, 1992), 98 °C | |

| Record name | D,L-2-METHYLGLUTARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpentanedinitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | D,L-2-METHYLGLUTARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.95 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | D,L-2-METHYLGLUTARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0051 [mmHg], 0.0051 mm Hg at 25 °C | |

| Record name | 2-Methylpentanedinitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLPENTANEDINITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid at ambient temperatures. | |

CAS No. |

4553-62-2, 28906-50-5 | |

| Record name | D,L-2-METHYLGLUTARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpentanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4553-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpentanedinitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004553622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylpentanedinitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028906505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanedinitrile, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpentanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylglutaronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPENTANEDINITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJX3MSL725 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLPENTANEDINITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Methylglutaronitrile chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties and structure of 2-Methylglutaronitrile. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and other scientific fields who may be working with or investigating this compound. This document collates critical data on its chemical and physical properties, structural information, and known synthesis and analysis methodologies.

Chemical Structure and Identification

This compound, also known as 2-methylpentanedinitrile, is an aliphatic dinitrile.[1] It is a chiral compound, though it is most commonly available and used as a racemic mixture.[2] The structural details and identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2-methylpentanedinitrile[2][3] |

| Synonyms | 1,3-Dicyanobutane, α-Methylglutaronitrile, Dytek MGN[2][3][4] |

| CAS Number | 4553-62-2[2][3][4] |

| Molecular Formula | C₆H₈N₂[2][4][5] |

| SMILES String | CC(CCC#N)C#N[2] |

| InChI Key | FPPLREPCQJZDAQ-UHFFFAOYSA-N[5] |

A two-dimensional representation of the chemical structure of this compound is provided in the diagram below.

Physicochemical Properties

This compound is a colorless to amber liquid at room temperature.[2][5] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 108.14 g/mol | [2][5] |

| Appearance | Colorless to amber liquid | [2][5] |

| Boiling Point | 263-271 °C | [1][2][4] |

| Melting Point | -45 °C | [1][2][4] |

| Density | 0.9548 g/cm³ at 25 °C | [2] |

| Solubility in Water | Soluble | [1][5] |

| Refractive Index | n20/D 1.434 | [1] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively available in peer-reviewed literature, with more specific details often found within patent literature. However, the general methodologies are outlined below.

Synthesis

This compound is primarily produced as a byproduct in the industrial synthesis of adiponitrile, a precursor to nylon 66.[2] The process involves the hydrocyanation of 1,3-butadiene.[5]

A key laboratory-scale synthesis route involves the hydrogenation of 2-methyleneglutaronitrile (B75433).[6]

General Methodology for Synthesis via Hydrogenation of 2-Methyleneglutaronitrile:

-

Reaction Setup: A solution of 2-methyleneglutaronitrile in a suitable solvent (e.g., ethanol) is placed in a high-pressure reactor.

-

Catalyst: A hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney cobalt, is added to the mixture.[6]

-

Reaction Conditions: The reactor is pressurized with hydrogen gas and heated. Typical conditions for the hydrogenation of the double bond to yield this compound are relatively mild. More severe conditions (higher temperature and pressure, and the presence of ammonia) are required for the subsequent hydrogenation of the nitrile groups.[6]

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the resulting crude this compound is purified by fractional distillation.[5]

It should be noted that the synthesis of the precursor, 2-methyleneglutaronitrile, can be achieved through the dimerization of acrylonitrile (B1666552) using a tricyclohexylphosphine (B42057) catalyst.[7]

Analysis

Standard analytical techniques are used to characterize this compound and determine its purity.

General Methodology for ¹H NMR Analysis:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8] Tetramethylsilane (TMS) may be added as an internal standard.[8]

-

Data Acquisition: The ¹H NMR spectrum is acquired on a standard NMR spectrometer.

-

Data Interpretation: The chemical shifts, integration, and splitting patterns of the peaks in the spectrum are analyzed to confirm the structure of the molecule.

General Methodology for GC-MS Analysis:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).[9]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.

-

Chromatographic Conditions: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The temperature program and carrier gas flow rate are optimized to achieve good separation.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are detected.

-

Data Analysis: The retention time from the chromatogram and the mass spectrum are used to identify and quantify this compound.

Reactivity and Applications

This compound is a versatile chemical intermediate.[1] The nitrile groups can undergo various chemical transformations.

-

Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids. For instance, treatment with a sodium hydroxide (B78521) solution followed by acidification yields 2-methylglutaric acid.[2]

-

Hydrogenation: As mentioned in the synthesis section, the nitrile groups can be reduced to primary amines. Hydrogenation of this compound over a Raney cobalt catalyst yields 2-methyl-1,5-pentanediamine.[10]

-

Cyclization: The resulting diamine can be used to synthesize other compounds, such as 3-methylpiperidine.[5]

Due to its chemical properties, this compound serves as a starting material for the synthesis of various valuable compounds, including the vitamin nicotinamide (B372718) and certain "green solvents" like dimethyl-2-methylglutarate.[2]

Logical Relationships and Workflows

The following diagram illustrates the logical relationship in the synthesis of this compound and its subsequent conversion to other useful chemicals.

Conclusion

This compound is a significant chemical intermediate with well-defined structural and physicochemical properties. While it is primarily obtained as a byproduct of large-scale industrial processes, laboratory synthesis routes are also established. Its reactivity, particularly of the nitrile functional groups, allows for its conversion into a variety of other useful chemical compounds, highlighting its importance in synthetic chemistry. This guide provides a foundational understanding of this compound for scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. US20080015378A1 - Process for making 3-pentenenitrile by hydrocyanation of butadiene - Google Patents [patents.google.com]

- 4. US3652642A - Continuous process for the preparation of 2-methylene glutaronitrile - Google Patents [patents.google.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. 2-Methyleneglutaronitrile - Wikipedia [en.wikipedia.org]

- 7. CN103319368A - Synthesis method of 2-methylene glutaronitrile - Google Patents [patents.google.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. researchgate.net [researchgate.net]

- 10. EP0303550A2 - Process for the preparation of 2-methyl-pentane diamine by hydrogenation of 2-methyl glutaronitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Methylglutaronitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylglutaronitrile (CAS No. 4553-62-2), a significant byproduct in the industrial synthesis of adiponitrile (B1665535). This document details its chemical identity, physicochemical properties, and key chemical transformations. Emphasis is placed on its applications as a versatile chemical intermediate for the synthesis of various valuable compounds, including nicotinamide (B372718) (a form of vitamin B3), green solvents, and monomers for polyamides and polyurethanes. Detailed experimental protocols for its principal reactions are provided, alongside safety and handling information. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development, offering insights into the utility and handling of this readily available dinitrile.

Chemical Identity and Synonyms

This compound is an organic compound that is primarily obtained as a byproduct during the large-scale synthesis of adiponitrile, a precursor to nylon 66.[1] It is a colorless liquid, though it may appear as an amber liquid, and is noted to have an unpleasant odor.[1] While it is a chiral molecule, it is most commonly available and used as a racemic mixture.[1]

CAS Number: 4553-62-2[1]

Synonyms:

-

α-Methylglutarodinitrile[1]

-

α-Methylglutaronitrile[1]

-

1,3-Dicyanobutane[1]

-

2,4-Dicyanobutane[1]

-

2-Methylpentanedinitrile[1]

-

Diacrylonitrile[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C6H8N2 | [2] |

| Molecular Weight | 108.14 g/mol | [2] |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Melting Point | -45 °C (lit.) | [2] |

| Boiling Point | 269-271 °C (lit.) | [2] |

| Density | 0.95 g/mL at 25 °C (lit.) | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Water Solubility | 52.3 g/L at 20 °C | [2] |

| Refractive Index | n20/D 1.434 (lit.) | [2] |

Industrial Synthesis and Byproduct Formation

This compound is not typically synthesized as a primary product. Instead, it is a major byproduct of the nickel-catalyzed hydrocyanation of butadiene to produce adiponitrile, a key monomer for nylon 66. The process involves a two-step hydrocyanation where the formation of the branched isomer, this compound, occurs alongside the desired linear adiponitrile.

Caption: Industrial synthesis of adiponitrile, highlighting the formation of this compound as a key byproduct.

Chemical Reactivity and Synthetic Applications

This compound is a valuable and versatile building block in organic synthesis. Its two nitrile groups can be selectively or fully transformed into a variety of other functional groups, leading to a range of important chemicals.

Caption: Synthetic pathways from this compound to valuable chemical products.

Experimental Protocols

Hydrolysis to 2-Methylglutaric Acid

The hydrolysis of both nitrile groups in this compound yields 2-methylglutaric acid. This can be achieved under alkaline conditions.

-

Procedure:

-

In a suitable reaction vessel, a 20% sodium hydroxide (B78521) solution is prepared.

-

This compound is added to the solution.

-

The mixture is heated to 50 °C and stirred.

-

After the reaction is complete, the solution is cooled and then acidified to precipitate the 2-methylglutaric acid.

-

The product can be isolated by filtration or extraction.

-

An alternative method involves heating a mixture of this compound and water to 275 °C in the presence of a titanium dioxide catalyst, which first forms 2-methylglutarimide, followed by alkaline hydrolysis to the diacid.[1]

Hydrogenation to 2-Methyl-1,5-pentanediamine

The reduction of the nitrile groups to amines produces 2-methyl-1,5-pentanediamine, a useful monomer.

-

Procedure:

-

A solution of this compound in ethanol (B145695) is prepared.

-

Raney cobalt is added as the catalyst.

-

The reaction is carried out in a high-pressure reactor under a hydrogen pressure of 15 bar.

-

The temperature is maintained at 100 °C.

-

Upon completion, the catalyst is filtered off, and the product is isolated by distillation.

-

Synthesis of 3-Methylpyridine (β-picoline)

3-Methylpyridine is a precursor to nicotinamide. Its synthesis from this compound involves a multi-step process.

-

Procedure:

-

Hydrogenation and Cyclization: this compound is first hydrogenated to produce a mixture of 2-methyl-1,5-pentanediamine and 3-methylpiperidine.

-

Dehydrogenation: The resulting 3-methylpiperidine is then dehydrogenated over a palladium catalyst at 300 to 400 °C to yield 3-methylpyridine.[1]

-

Safety and Handling

This compound is a toxic compound and must be handled with appropriate safety precautions.

-

Hazard Statements:

-

H301 + H311: Toxic if swallowed or in contact with skin.

-

H330: Fatal if inhaled.

-

-

Precautionary Statements:

-

P260: Do not breathe mist or vapours.

-

P280: Wear protective gloves/protective clothing.

-

P284: Wear respiratory protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.

-

Always consult the latest Safety Data Sheet (SDS) before handling this chemical. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Conclusion

This compound, while a byproduct, is a chemical of significant synthetic value. Its ready availability from the adiponitrile process makes it an attractive starting material for a variety of important chemicals with applications ranging from pharmaceuticals to polymers and solvents. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is crucial for its effective utilization in research and development.

References

Synthesis of 2-Methylglutaronitrile from Butadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylglutaronitrile (MGN) is a branched dinitrile that is primarily obtained as a co-product in the industrial synthesis of adiponitrile (B1665535) (ADN), a key precursor for Nylon 6,6. The principal manufacturing route, known as the DuPont process, involves the nickel-catalyzed hydrocyanation of 1,3-butadiene (B125203). While the process is optimized for the linear adiponitrile, significant quantities of this compound are invariably formed. This technical guide provides an in-depth overview of the synthesis of this compound from butadiene, detailing the reaction pathways, catalytic systems, and experimental protocols. Quantitative data from key process steps are summarized, and the overall workflow is visually represented to offer a comprehensive resource for professionals in chemical research and development.

Introduction

The synthesis of adiponitrile via the hydrocyanation of 1,3-butadiene is a landmark achievement in industrial homogeneous catalysis.[1][2] This multi-step process, pioneered by DuPont, involves the addition of two molecules of hydrogen cyanide (HCN) to butadiene, catalyzed by zero-valent nickel complexes coordinated with phosphorus-based ligands.[3] this compound emerges as a significant byproduct from the hydrocyanation of branched C5 nitrile intermediates.[4] Although historically considered a yield loss in adiponitrile production, MGN is a valuable chemical intermediate in its own right, serving as a precursor for compounds like 2-methyl-1,5-pentanediamine (Dytek A), the vitamin nicotinamide, and various "green" solvents.[2] Understanding the mechanisms and conditions that lead to its formation is critical for process optimization and for leveraging this byproduct as a valuable feedstock.

The Synthetic Pathway

The formation of this compound from butadiene is not a direct conversion but rather a result of a sequence of reactions that occur concurrently with the synthesis of adiponitrile. The overall process can be divided into three core stages.[3][5]

Stage 1: First Hydrocyanation of Butadiene The process begins with the monohydrocyanation of 1,3-butadiene. In this step, one molecule of HCN is added across the diene in the presence of a Ni(0)-ligand catalyst. This reaction yields a mixture of unsaturated C5 mononitriles, primarily the linear 3-pentenenitrile (B94367) (3PN) and the branched isomer, 2-methyl-3-butenenitrile (B95465) (2M3BN).[1][2] The ratio of these isomers is highly dependent on the catalyst system, particularly the structure of the phosphorus ligand used.[1] Typically, monodentate phosphite (B83602) ligands yield a 3PN to 2M3BN ratio of approximately 70:30.[1]

Stage 2: Isomerization of 2-Methyl-3-butenenitrile Since the primary goal of the industrial process is the linear product adiponitrile, the branched 2M3BN is considered an undesirable intermediate. To maximize the yield of linear nitriles, the 2M3BN is isomerized to 3PN.[2][3] This isomerization is also catalyzed by a nickel complex, often in the presence of a Lewis acid co-catalyst which enhances the reaction rate and selectivity.[3]

Stage 3: Second Hydrocyanation of Pentenenitriles The mixture of pentenenitriles, now enriched in the linear 3PN, undergoes a second hydrocyanation. A Lewis acid promoter is crucial in this step for achieving industrially viable reaction rates for unactivated olefins like 3PN.[6] The anti-Markovnikov addition of HCN to 3-pentenenitrile (and its isomer 4-pentenenitrile) yields the desired linear product, adiponitrile. Concurrently, the hydrocyanation of any remaining 2-methyl-3-butenenitrile or other branched pentenenitrile isomers results in the formation of this compound.[4][7]

Experimental Protocols and Data

The following sections provide detailed methodologies for the key reactions and summarize quantitative data in structured tables. The protocols are based on procedures described in academic literature and patent filings and may require optimization for specific laboratory setups.

Catalyst System

The catalyst is typically a zero-valent nickel complex, Ni(0), stabilized by phosphorus-containing ligands. Aryl phosphites are common ligands in industrial applications.[8] The active catalyst can be prepared in situ from a Ni(0) precursor like bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)₂] and the desired ligand, or generated from a nickel(II) salt and a reducing agent.[9]

Stage 1: First Hydrocyanation (Butadiene to Pentenenitriles)

This step aims to add one equivalent of HCN to butadiene. The reaction is typically performed under conditions that favor mono-addition and control the regioselectivity between the linear (3PN) and branched (2M3BN) products.

Representative Lab-Scale Protocol: Caution: Hydrogen cyanide is extremely toxic and volatile. All manipulations should be performed in a certified fume hood with appropriate safety precautions and personal protective equipment.

-

Catalyst Pre-formation: In a nitrogen-purged Schlenk flask, dissolve the phosphite or phosphine (B1218219) ligand (e.g., a bidentate diphosphite, ~0.006 mmol) in anhydrous toluene (B28343) (2 mL). Add Ni(cod)₂ (1.4 mg, 0.005 mmol). Stir the mixture at room temperature for 10-15 minutes to form the active catalyst complex.[9][10]

-

Reaction Setup: To the catalyst solution, add 1,3-butadiene (condensed and added as a liquid).

-

HCN Addition: Prepare a solution of hydrogen cyanide in a cold, anhydrous solvent (e.g., toluene). This solution is then added slowly to the reaction mixture via a syringe pump over a period of 2-4 hours to maintain a low HCN concentration, which favors high selectivity.[10]

-

Reaction Conditions: Maintain the reaction temperature between 80°C and 130°C. The pressure is kept sufficient to maintain the reactants in the liquid phase.[11]

-

Work-up and Analysis: After the addition is complete, bubble argon through the mixture to remove any unreacted HCN. The product mixture can then be analyzed by gas chromatography (GC) to determine the conversion and the ratio of 3PN to 2M3BN.

| Parameter | Value / Range | Source(s) |

| Reactants | 1,3-Butadiene (BD), Hydrogen Cyanide (HCN) | [3] |

| Catalyst | Ni(0) with phosphite/phosphine ligands | [1][8] |

| Temperature | 25°C to 200°C (Typical: 80°C - 130°C) | [11] |

| Pressure | 5 kPa to 10,000 kPa | [1] |

| Molar Ratio (BD:HCN) | Typically >1 (e.g., 1.05:1) | [11] |

| Molar Ratio (BD:Catalyst) | 10:1 to 100,000:1 | [1] |

| Product Ratio (3PN:2M3BN) | ~2:1 to 3:1 (ligand dependent) | [2] |

| HCN Conversion | >95% | [12] |

| Table 1: Typical Reaction Parameters for the First Hydrocyanation of Butadiene. |

Stage 2: Isomerization (2M3BN to 3PN)

This step converts the branched byproduct of the first stage into the desired linear intermediate.

Representative Lab-Scale Protocol:

-

Reaction Setup: In a nitrogen-purged reactor, charge the mixture containing 2-methyl-3-butenenitrile.

-

Catalyst Addition: Add the Ni(0)-phosphorus ligand catalyst system and a Lewis acid co-catalyst (e.g., ZnCl₂ or AlCl₃).

-

Reaction Conditions: Heat the mixture to between 60°C and 140°C and stir until equilibrium is approached.[13]

-

Analysis: Monitor the reaction progress by periodically taking samples and analyzing them via GC to determine the concentrations of 2M3BN and 3PN.

| Parameter | Value / Range | Source(s) |

| Reactant | 2-Methyl-3-butenenitrile (2M3BN) | [3] |

| Catalyst | Ni(0) with phosphite/phosphine ligands | [3][13] |

| Co-catalyst | Lewis Acid (e.g., ZnCl₂, AlCl₃, BPh₃) | [5] |

| Temperature | 60°C to 140°C | [13] |

| Pressure | 1 to 10 bar | [5] |

| Selectivity to 3PN | Can exceed 95% | [3] |

| Table 2: Typical Reaction Parameters for the Isomerization of 2M3BN. |

Stage 3: Second Hydrocyanation (Pentenenitriles to Dinitriles)

In this final hydrocyanation step, the mixture of pentenenitriles is converted to dinitriles, yielding both adiponitrile and this compound.

Representative Lab-Scale Protocol:

-

Reaction Setup: In a nitrogen-purged reactor, charge the pentenenitrile feed (mainly 3PN and its isomers) and the Ni(0)-ligand catalyst.

-

Promoter Addition: Add a Lewis acid promoter, such as AlCl₃ or triphenylboron, which is essential for the hydrocyanation of these less activated olefins.[5]

-

HCN Addition: Slowly feed hydrogen cyanide into the reaction mixture at a controlled rate.

-

Reaction Conditions: Maintain the reaction temperature between 25°C and 150°C.[6]

-

Work-up and Analysis: After the reaction, quench and neutralize the Lewis acid. The product mixture, containing adiponitrile, this compound, and unreacted pentenenitriles, is then separated, typically by distillation.[2] Analysis is performed by GC.

| Parameter | Value / Range | Source(s) |

| Reactants | 3-Pentenenitrile (and isomers), HCN | [14] |

| Catalyst | Ni(0) with bidentate phosphite ligands | [6][14] |

| Promoter | Lewis Acid (e.g., AlCl₃, ZnCl₂, BPh₃) | [5][6] |

| Temperature | 0°C to 150°C (Typical: 30°C - 130°C) | [5][6] |

| Pressure | 1 to 20 bar | [5] |

| Primary Products | Adiponitrile (ADN), this compound (MGN) | [14][15] |

| Other Byproducts | 2-Ethylsuccinonitrile (ESN) | [6] |

| Table 3: Typical Reaction Parameters for the Second Hydrocyanation. |

Workflow and Mechanism Visualization

The logical flow of the entire process, from butadiene to the final dinitrile products, is illustrated below. The diagram highlights the key stages and the branching point leading to the formation of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. (513bp) Research on Catalysts for the Hydrocyanation of 1,3-Butadiene to Adiponitrile | AIChE [proceedings.aiche.org]

- 4. CN111892514A - Method for preparing adiponitrile by direct hydrocyanation of butadiene - Google Patents [patents.google.com]

- 5. pure.tue.nl [pure.tue.nl]

- 6. US20120035387A1 - Hydrocyanation of 2-pentenenitrile - Google Patents [patents.google.com]

- 7. EP2574191B1 - Process for making nitriles - Google Patents [patents.google.com]

- 8. Ligand development in the Ni-catalyzed hydrocyanation of alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. moodle2.units.it [moodle2.units.it]

- 11. Collection - Highly Selective Hydrocyanation of Butadiene toward 3-Pentenenitrile - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 12. US7709673B2 - Process for making 3-pentenenitrile by hydrocyanation of butadiene - Google Patents [patents.google.com]

- 13. electronicsandbooks.com [electronicsandbooks.com]

- 14. data.epo.org [data.epo.org]

- 15. CN101918356A - Hydrocyanation of pentenenitriles - Google Patents [patents.google.com]

The Unwanted Isomer: A Technical Guide to 2-Methylglutaronitrile in Adiponitrile Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adiponitrile (B1665535) (ADN), a crucial precursor for the synthesis of nylon 6,6, is produced on a massive industrial scale. However, its synthesis is invariably accompanied by the formation of isomeric byproducts, with 2-Methylglutaronitrile (MGN) being a significant impurity. The presence of MGN complicates the purification of adiponitrile and can impact the quality of the final polymer. This technical guide provides a comprehensive overview of the formation of this compound as a byproduct in the two primary industrial routes to adiponitrile: the hydrocyanation of butadiene and the electrohydrodimerization of acrylonitrile (B1666552). It details the underlying chemical mechanisms, the influence of reaction parameters on byproduct formation, and methodologies for the separation and quantification of this compound. This guide is intended to serve as a valuable resource for researchers and professionals working in chemical synthesis, polymer science, and process optimization.

Introduction

Adiponitrile, with the chemical formula NC(CH₂)₄CN, is a colorless, viscous liquid of paramount industrial importance. Its primary application lies in its hydrogenation to hexamethylenediamine, a key monomer for the production of nylon 6,6. The global demand for adiponitrile underscores the need for highly efficient and selective synthesis processes. The two dominant industrial methods for adiponitrile production are the nickel-catalyzed hydrocyanation of 1,3-butadiene (B125203) and the electrochemical hydrodimerization of acrylonitrile.

A persistent challenge in both methodologies is the co-production of this compound (MGN), a branched-chain isomer of adiponitrile. The structural similarity of MGN to adiponitrile makes their separation a non-trivial task, typically requiring energy-intensive fractional distillation. Understanding the mechanisms of MGN formation and the factors that influence its yield is critical for developing strategies to minimize its production and optimize the overall efficiency of adiponitrile synthesis.

This guide delves into the technical intricacies of this compound formation, presenting quantitative data, detailed experimental protocols, and visual representations of the chemical pathways and experimental workflows involved.

Adiponitrile Synthesis via Hydrocyanation of 1,3-Butadiene

The hydrocyanation of 1,3-butadiene is a multi-step process that represents the state-of-the-art technology for adiponitrile production. The process is typically catalyzed by nickel(0) complexes with phosphorus-containing ligands.

Process Overview

The overall synthesis can be divided into three main stages:

-

First Hydrocyanation: 1,3-butadiene reacts with hydrogen cyanide (HCN) to produce a mixture of pentenenitriles, primarily 3-pentenenitrile (B94367) (3-PN) and its branched isomer, 2-methyl-3-butenenitrile (B95465) (2M3BN).

-

Isomerization: The undesired branched isomer, 2M3BN, is isomerized to the linear 3-pentenenitrile in the presence of a catalyst and a Lewis acid co-catalyst.

-

Second Hydrocyanation: The linear pentenenitriles (mainly 3-PN and some 4-pentenenitrile) undergo a second hydrocyanation to form adiponitrile. It is in this step that the byproduct this compound is primarily formed through the hydrocyanation of any remaining branched pentenenitrile isomers or through a less favored anti-Markovnikov addition to 3-pentenenitrile.

Mechanism of this compound Formation

The formation of this compound is a consequence of the regioselectivity of the hydrocyanation reaction. While the desired reaction is the addition of the cyanide group to the terminal carbon of the pentenenitrile, addition to the internal carbon leads to the formation of the branched dinitrile. The catalyst system, particularly the nature of the phosphorus ligand and the Lewis acid promoter, plays a crucial role in directing the regioselectivity towards the linear product.

dot```dot graph Adiponitrile_Hydrocyanation { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Butadiene [label="1,3-Butadiene", fillcolor="#F1F3F4"]; HCN1 [label="HCN", shape=plaintext, fontcolor="#202124"]; FirstHydrocyanation [label="First\nHydrocyanation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pentenenitriles [label="Pentenenitriles\n(3-PN and 2M3BN)", fillcolor="#FBBC05"]; Isomerization [label="Isomerization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LinearPN [label="Linear Pentenenitriles\n(mainly 3-PN)", fillcolor="#FBBC05"]; HCN2 [label="HCN", shape=plaintext, fontcolor="#202124"]; SecondHydrocyanation [label="Second\nHydrocyanation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adiponitrile [label="Adiponitrile (ADN)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MGN [label="this compound (MGN)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Butadiene -> FirstHydrocyanation; HCN1 -> FirstHydrocyanation; FirstHydrocyanation -> Pentenenitriles; Pentenenitriles -> Isomerization; Isomerization -> LinearPN; LinearPN -> SecondHydrocyanation; HCN2 -> SecondHydrocyanation; SecondHydrocyanation -> Adiponitrile [label="Desired Linear Product"]; SecondHydrocyanation -> MGN [label="Branched Byproduct"]; }``` Caption: Signaling pathway for adiponitrile synthesis via butadiene hydrocyanation.

Quantitative Data on Byproduct Formation

The yield of this compound is highly dependent on the catalyst system and reaction conditions. The following table summarizes typical yields and selectivities for the hydrocyanation process.

| Parameter | Value | Reference |

| First Hydrocyanation | ||

| 3-Pentenenitrile (3-PN) Yield | ~65% | |

| 2-Methyl-3-butenenitrile (2M3BN) Yield | ~35% | |

| Isomerization | ||

| Conversion of 2M3BN to 3-PN | High | |

| Second Hydrocyanation | ||

| Adiponitrile (ADN) Yield | 97-99% (overall) | |

| Single-Pass Selectivity to ADN | 81-87% | |

| Overall Process | ||

| MGN in Byproduct Stream | ~86 wt% | |

| Adiponitrile in Byproduct Stream | ~3 wt% | |

| 2-Ethylsuccinonitrile in Byproduct Stream | Not specified |

Note: The single-pass selectivity indicates that a significant portion of the reaction products are byproducts, with MGN being a major component.

Experimental Protocol: Laboratory-Scale Adiponitrile Synthesis

The following protocol is a representative example for the laboratory-scale synthesis of adiponitrile via the hydrocyanation of butadiene.

Materials:

-

1,3-Butadiene

-

Hydrogen Cyanide (HCN)

-

Nickel(0) catalyst precursor (e.g., bis(1,5-cyclooctadiene)nickel(0))

-

Triaryl phosphite (B83602) ligand (e.g., triphenyl phosphite)

-

Lewis acid promoter (e.g., zinc chloride)

-

Anhydrous toluene (B28343) (solvent)

Procedure:

-

In a glovebox, charge a high-pressure reactor with the nickel(0) catalyst precursor and the triaryl phosphite ligand in anhydrous toluene.

-

Stir the mixture at room temperature to form the active catalyst complex.

-

Cool the reactor to the desired reaction temperature (e.g., 80°C).

-

Carefully add a pre-cooled solution of 1,3-butadiene in toluene to the reactor.

-

Slowly introduce a solution of hydrogen cyanide in toluene into the reactor using a syringe pump over a period of several hours. The molar ratio of 1,3-butadiene to HCN should be carefully controlled.

-

After the addition is complete, allow the reaction to proceed for a specified time, monitoring the progress by gas chromatography.

-

For the isomerization and second hydrocyanation, add the Lewis acid promoter and additional HCN as required, adjusting the temperature accordingly (e.g., 60-120°C for isomerization and 30-130°C for the second hydrocyanation). 8. Upon completion, cool the reactor, vent any unreacted butadiene, and carefully quench any remaining HCN.

-

The product mixture can then be analyzed by gas chromatography to determine the yields of adiponitrile and this compound.

Adiponitrile Synthesis via Electrohydrodimerization of Acrylonitrile

The electrochemical hydrodimerization of acrylonitrile is another major industrial route for adiponitrile production. This method offers a greener alternative to the hydrocyanation process as it avoids the use of highly toxic hydrogen cyanide.

#### 3.1. Process Overview

In this process, acrylonitrile is reduced at a cathode in an aqueous electrolyte to form adiponitrile. The overall reaction is:

2 CH₂=CHCN + 2 H₂O + 2 e⁻ → NC(CH₂)₄CN + 2 OH⁻

The process is typically carried out in an electrolytic cell with a lead or cadmium cathode and a suitable anode.

#### 3.2. Mechanism of this compound Formation

The formation of byproducts in the electrohydrodimerization of acrylonitrile is a complex process. The primary byproducts are propionitrile (B127096) (PN), 1,3,6-tricyanohexane (a trimer), and this compound (MGN). The formation of MGN is believed to occur through a competing dimerization pathway of the acrylonitrile radical anion intermediate. The composition of the electrolyte, particularly the type and concentration of the supporting electrolyte (often a quaternary ammonium (B1175870) salt), the pH, and the cathode material significantly influence the selectivity of the reaction.

dot

Caption: Signaling pathway for adiponitrile synthesis via acrylonitrile electrohydrodimerization.

Quantitative Data on Byproduct Formation

Optimizing the reaction conditions is crucial to maximize the yield of adiponitrile and minimize the formation of byproducts, including MGN.

| Parameter | Value | Reference |

| Optimal Adiponitrile Selectivity | 81.21 ± 1.96% | |

| Major Byproducts | Propionitrile (PN), 1,3,6-tricyanohexane (trimer), this compound (MGN) | |

| Effect of Current Density | Higher current density can favor the formation of propionitrile. | |

| Effect of Acrylonitrile Concentration | Higher acrylonitrile concentration generally increases adiponitrile selectivity. | |

| Effect of Cathode Material | Bismuth nanosheet modified electrodes have shown high selectivity for adiponitrile. |

Note: The data indicates that even under optimized conditions, a significant portion of the product mixture consists of byproducts.

Experimental Protocol: Laboratory-Scale Electrohydrodimerization

The following protocol outlines a general procedure for the laboratory-scale electrohydrodimerization of acrylonitrile.

Materials:

-

Acrylonitrile

-

Supporting electrolyte (e.g., tetraethylammonium (B1195904) tetrafluoroborate)

-

Aqueous buffer solution (e.g., phosphate (B84403) buffer)

-

Lead or cadmium sheet (cathode)

-

Platinum or carbon electrode (anode)

-

H-type electrolytic cell with a porous separator

Procedure:

-

Prepare the catholyte by dissolving the supporting electrolyte in the aqueous buffer solution and then adding acrylonitrile.

-

Prepare the anolyte, which is typically the same buffer solution without acrylonitrile.

-

Assemble the H-type electrolytic cell with the cathode and anode in their respective compartments, separated by the porous divider.

-

Fill the compartments with the prepared catholyte and anolyte.

-

Apply a constant current or potential using a potentiostat/galvanostat.

-

Stir the catholyte vigorously throughout the electrolysis to ensure good mass transport.

-

Monitor the reaction progress by periodically taking samples from the catholyte and analyzing them by gas chromatography.

-

After the desired amount of charge has been passed, stop the electrolysis.

-

Extract the organic products from the catholyte using a suitable solvent (e.g., dichloromethane).

-

Analyze the extracted organic phase by gas chromatography to determine the yields of adiponitrile and this compound.

Separation and Analysis of this compound

The separation of this compound from adiponitrile is a critical step in the purification process. Due to their similar chemical properties and boiling points, this separation is challenging.

Fractional Distillation

Fractional distillation is the primary industrial method for separating MGN from adiponitrile. This process takes advantage of the slight difference in their boiling points. Adiponitrile has a boiling point of 295 °C, while this compound has a boiling point of 269-271 °C. To prevent thermal degradation of the products, the distillation is typically carried out under reduced pressure.

Vapor-liquid equilibrium (VLE) data for the adiponitrile-MGN binary system is essential for the design and optimization of the distillation column. Studies have provided this data at various pressures, which is crucial for accurate modeling of the separation process.

dot

Caption: Experimental workflow for the separation of MGN from adiponitrile.

Experimental Protocol: Laboratory-Scale Fractional Distillation

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a condenser and collection flask

-

Heating mantle

-

Vacuum pump and pressure gauge

-

Thermometer

Procedure:

-

Charge the round-bottom flask with the crude adiponitrile mixture.

-

Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

-

Begin heating the flask gently with the heating mantle.

-

Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

-

As the mixture begins to boil, observe the temperature at the distillation head.

-

Collect the initial fraction, which will be enriched in the lower-boiling this compound.

-

Monitor the temperature closely. A sharp rise in temperature will indicate that the adiponitrile is beginning to distill.

-

Change the collection flask to collect the purified adiponitrile fraction.

-

Continue the distillation until most of the adiponitrile has been collected.

-

Analyze the collected fractions by gas chromatography to determine their purity.

Analytical Methods for Quantification

Accurate quantification of this compound in adiponitrile mixtures is essential for process control and quality assurance. Gas chromatography (GC) is the most common analytical technique for this purpose.

Experimental Protocol: Gas Chromatography (GC) Analysis

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for the separation of polar compounds (e.g., a wax or a mid-polarity phenyl-substituted column).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the adiponitrile/MGN mixture in a suitable solvent (e.g., acetone (B3395972) or acetonitrile). Also, prepare a series of calibration standards of known concentrations of pure adiponitrile and this compound.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 275 °C

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate. This temperature programming will help in separating the two isomers effectively.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample and each calibration standard into the GC.

-

Quantification: Identify the peaks for adiponitrile and this compound based on their retention times, which should be determined from the analysis of the pure standards. The area of each peak is proportional to the concentration of the compound. Use the calibration curve generated from the standards to determine the exact concentration of MGN in the sample.

High-Performance Liquid Chromatography (HPLC) can also be employed for the separation of these dinitrile isomers, particularly using columns that offer shape selectivity.

The formation of this compound as a byproduct in adiponitrile production is an inherent challenge in both the hydrocyanation of butadiene and the electrohydrodimerization of acrylonitrile. The regioselectivity of the cyanation and dimerization reactions, respectively, are the key determinants of the MGN yield. While the hydrocyanation route offers high overall yields of adiponitrile, it necessitates careful control of the catalyst system to minimize the formation of the branched isomer. The electrochemical route, although a greener alternative, also requires significant optimization of reaction parameters to achieve high selectivity for the desired linear product.

Effective separation of this compound from adiponitrile, primarily through fractional distillation, is crucial for obtaining high-purity adiponitrile required for polymerization. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals to understand, control, and mitigate the formation of this unwanted isomer, ultimately contributing to more efficient and sustainable adiponitrile production processes. Further research into novel catalyst systems and optimized electrochemical conditions holds the promise of further reducing the formation of this compound and improving the overall economics of adiponitrile synthesis.

An In-depth Technical Guide to 2-Methylglutaronitrile: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylglutaronitrile, also known as 2-methylpentanedinitrile, is a branched aliphatic dinitrile with the chemical formula C₆H₈N₂.[1][2] It is primarily generated as a co-product in the industrial synthesis of adiponitrile, a key precursor to nylon-6,6.[2][3] While historically considered a byproduct, this compound has garnered increasing interest as a versatile chemical intermediate for the synthesis of a variety of valuable compounds, including pharmaceuticals and specialty chemicals.[3] Its unique structure, featuring two nitrile functionalities and a methyl branch, allows for diverse chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and robust analytical methodologies for its characterization.

Physical and Chemical Properties

This compound is a colorless to amber liquid at room temperature with a characteristic mild odor.[1][4] It is a combustible substance and is soluble in water.[5][6] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂ | [1][2] |

| Molecular Weight | 108.14 g/mol | [2][3] |

| CAS Number | 4553-62-2 | [1][2][3] |

| Appearance | Colorless to amber liquid | [1][4] |

| Odor | Mild | [4] |

| Boiling Point | 269-271 °C (lit.) | [5][6][7] |

| Melting Point | -45 °C (lit.) | [2][5][6][7] |

| Density | 0.95 g/mL at 25 °C (lit.) | [5][6][7] |

| Refractive Index (n20/D) | 1.434 (lit.) | [6][7] |

| Solubility | Soluble in water | [5][6] |

| Flash Point | 115 °C (closed cup) | [7] |

| Log P (Octanol/Water Partition Coefficient) | -0.644 (estimated) | [1] |

Chemical Reactivity and Handling

This compound exhibits reactivity typical of aliphatic nitriles. It is incompatible with strong acids and strong oxidizing agents, and mixing with strong oxidizing acids can lead to violent reactions.[1][5][8] The nitrile groups can be hydrolyzed under acidic or basic conditions to yield 2-methylglutaric acid.[1][2][5] Peroxides can convert the nitriles to amides.[1][5][8] It may also polymerize in the presence of metals or some metal compounds.[1][5]

Safety and Handling: this compound is toxic if swallowed, in contact with skin, or if inhaled.[1] It is readily absorbed through the skin.[1][5] Therefore, appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and respiratory protection in case of inadequate ventilation, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area, and eating, drinking, or smoking in the handling area should be strictly prohibited.[1][8]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a two-step process starting from the dimerization of acrylonitrile (B1666552) to form 2-methyleneglutaronitrile (B75433), followed by its hydrogenation.

Step 1: Synthesis of 2-Methyleneglutaronitrile from Acrylonitrile

This procedure is adapted from a method utilizing tricyclohexylphosphine (B42057) as a catalyst.[9]

-

Materials: Acrylonitrile, tricyclohexylphosphine, tert-butanol (B103910) (or other suitable solvent), nitrogen gas.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acrylonitrile and tert-butanol. The initial concentration of acrylonitrile should be in the range of 3.0-15.2 mol/L.[9]

-

Add tricyclohexylphosphine as a catalyst, with a dosage of 0.1-5.0 wt% relative to acrylonitrile.[9]

-

Under a nitrogen atmosphere, heat the reaction mixture to a temperature between 50-90 °C and stir for several hours.[9]

-

Monitor the reaction progress by a suitable analytical technique such as GC-MS.

-

Upon completion, the solvent and unreacted acrylonitrile can be removed by distillation. The crude 2-methyleneglutaronitrile is then purified by vacuum distillation.[9]

-

Step 2: Hydrogenation of 2-Methyleneglutaronitrile to this compound

This is a general procedure for the hydrogenation of the double bond.

-

Materials: 2-Methyleneglutaronitrile, Palladium on carbon (Pd/C) catalyst, ethanol (B145695) (or other suitable solvent), hydrogen gas.

-

Procedure:

-

In a hydrogenation vessel, dissolve 2-methyleneglutaronitrile in ethanol.

-

Add a catalytic amount of Pd/C (typically 5-10 wt%).

-

Pressurize the vessel with hydrogen gas (the pressure will depend on the specific hydrogenation apparatus).

-

Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

Purification by Fractional Distillation

Crude this compound can be purified by fractional distillation under reduced pressure.

-

Apparatus: A standard fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, a vacuum source, and a heating mantle.

-

Procedure:

-

Charge the crude this compound into the round-bottom flask.

-

Assemble the fractional distillation apparatus and apply a vacuum.

-

Gradually heat the flask. Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point of this compound is 269-271 °C at atmospheric pressure, so the distillation temperature will be significantly lower under vacuum.[5][6][7]

-

Monitor the purity of the collected fractions using GC-MS.

-

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis and purity assessment of this compound.

-

Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent such as acetonitrile (B52724) or dichloromethane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity column, such as a 5% phenyl methyl siloxane column (e.g., DB-5MS), is suitable for separating nitriles.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Identification: The mass spectrum of this compound will show a characteristic fragmentation pattern that can be compared to a library spectrum for confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or acetone-d₆.[10]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR (Proton NMR):

-

The spectrum will show signals corresponding to the different types of protons in the molecule. The chemical shifts, integration, and multiplicity (splitting pattern) of these signals provide detailed structural information.

-

-

¹³C NMR (Carbon-13 NMR):

-

The spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the chemical environment of each carbon.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly using an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid is placed on the ATR crystal.[1][11] Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: An FTIR spectrometer.

-

Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

-

Characteristic Absorption: The most prominent feature in the FTIR spectrum of this compound will be the strong, sharp absorption band corresponding to the C≡N (nitrile) stretching vibration, which typically appears in the region of 2260-2240 cm⁻¹.[8]

Logical Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. Its dinitrile functionality can be transformed into various other groups, making it a precursor for:

-

3-Methylpyridine (β-picoline): Through partial hydrogenation and cyclization, this compound can be converted to 3-methylpyridine, a key intermediate in the synthesis of nicotinamide (B372718) (Vitamin B3).[2]

-

2-Methyl-1,5-pentanediamine: Complete hydrogenation of the nitrile groups yields this diamine, which can be used in the production of polyamides and polyurethanes.[2]

-

2-Methylglutaric acid: Hydrolysis of the nitrile groups leads to the formation of 2-methylglutaric acid, a potential monomer for polyesters.[2]

-

"Green" Solvents: The diester dimethyl-2-methylglutarate, derived from this compound, is promoted as an environmentally friendly solvent.[2]

The chirality of this compound also presents opportunities for its use in the synthesis of enantiomerically pure compounds, which is of significant interest in drug development.

Conclusion

This compound is an increasingly important chemical intermediate with a range of potential applications. This technical guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis, purification, and analysis. This information is intended to be a valuable resource for researchers and scientists working with this versatile compound in academic and industrial settings, particularly in the fields of chemical synthesis and drug discovery.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. 2-Methyleneglutaronitrile - Wikipedia [en.wikipedia.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Purification [chem.rochester.edu]

- 8. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN103319368A - Synthesis method of 2-methylene glutaronitrile - Google Patents [patents.google.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

Spectroscopic Analysis of 2-Methylglutaronitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylglutaronitrile, a significant dinitrile compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Spectroscopic Data Presentation

The quantitative spectroscopic data for this compound are summarized in the tables below for clear and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.80 | m | 1H | CH |

| ~2.50 | t | 2H | CH₂ |

| ~2.00 | m | 2H | CH₂ |

| ~1.40 | d | 3H | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~122 | CN |

| ~119 | CN |

| ~30 | CH |

| ~28 | CH₂ |

| ~25 | CH₂ |

| ~18 | CH₃ |

Infrared (IR) Spectroscopy

Note: A detailed experimental IR peak list for this compound is not publicly available. The table below highlights the expected characteristic absorption bands based on its functional groups.

Table 3: IR Spectroscopic Data (Expected Absorptions)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium-Strong | C-H stretch (alkane) |

| ~2250 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1460 | Medium | C-H bend (alkane) |

Mass Spectrometry (MS)

The mass spectrum for this compound was obtained from the NIST Chemistry WebBook. The table below lists the major fragments and their relative intensities.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Possible Fragment |

| 41 | 100 | [C₃H₅]⁺ |

| 54 | 85 | [C₄H₆]⁺ |

| 68 | 40 | [C₄H₆N]⁺ |

| 81 | 30 | [C₅H₇N]⁺ |

| 108 | 5 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following sections describe generalized yet detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of carbon atoms. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the NMR spectra. The spectra are then phased, baseline corrected, and referenced to the TMS signal (0.00 ppm). Integration of the proton signals and picking of the carbon peaks are performed to obtain the final data.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to use attenuated total reflectance (ATR) IR spectroscopy. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty ATR crystal or clean salt plates is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.

-